molecular formula C21H18N2O3 B5722845 2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid

2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid

Cat. No. B5722845
M. Wt: 346.4 g/mol
InChI Key: HLPFFWXALSZHTD-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBH is a hydrazone derivative of salicylic acid and has been studied for its biological and pharmacological properties.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and antimicrobial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been reported to have antibacterial and antifungal activity against various pathogens.
In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and amino acids. This compound has been shown to selectively bind to copper ions and has been used for the detection of copper in biological samples. This compound has also been used as a fluorescent probe for the detection of amino acids in food and environmental samples.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound has been used as a ligand for the synthesis of MOFs with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid is not well understood, but it is believed to be related to its ability to chelate metal ions and form complexes with biomolecules. This compound has been shown to selectively bind to copper ions and inhibit the activity of copper-dependent enzymes. This compound has also been reported to interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. This compound has been reported to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under a wide range of conditions and can be easily synthesized in large quantities. This compound is also highly soluble in water and organic solvents, making it easy to work with in the lab. However, one limitation of this compound is its limited bioavailability, which may limit its applications in vivo.

Future Directions

There are several future directions for research on 2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid, including its potential applications in drug discovery, materials science, and environmental monitoring. This compound has been shown to have anticancer and antimicrobial properties, and further studies are needed to explore its potential as a therapeutic agent. This compound has also been used as a building block for the synthesis of MOFs, and further research is needed to optimize the properties of these materials. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and amino acids, and further studies are needed to explore its potential as a sensor for environmental monitoring.

Synthesis Methods

The synthesis of 2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid involves the reaction of salicylic acid with 4-methoxybenzaldehyde and phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form this compound. The synthesis of this compound has been reported in several studies, and various modifications have been made to optimize the yield and purity of the compound.

properties

IUPAC Name

2-[(2Z)-2-[(4-methoxyphenyl)-phenylmethylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-17-13-11-16(12-14-17)20(15-7-3-2-4-8-15)23-22-19-10-6-5-9-18(19)21(24)25/h2-14,22H,1H3,(H,24,25)/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPFFWXALSZHTD-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2C(=O)O)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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